PHORATE-OXON
Overview
Description
Phorate-oxon is an organophosphorus compound with the chemical formula C7H17O3PS2 and a molecular weight of 244.312 . It is a metabolite of phorate, a systemic organophosphate insecticide. This compound is known for its high toxicity and is primarily used in agricultural settings to control pests on crops such as cotton, corn, and potatoes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phorate-oxon is typically synthesized through the oxidation of phorate. The oxidation process involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is carried out in an organic solvent like toluene or methanol, and the temperature is maintained between 20°C to 30°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale oxidation reactors. The process involves the continuous feeding of phorate and the oxidizing agent into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Phorate-oxon undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form phorate oxon sulfone.
Hydrolysis: In the presence of water, this compound can hydrolyze to form various degradation products.
Substitution: This compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Solvents: Toluene, methanol.
Conditions: Controlled temperature (20°C to 30°C), atmospheric pressure.
Major Products Formed
Phorate oxon sulfone: Formed through further oxidation.
Hydrolysis products: Various degradation products formed through hydrolysis.
Scientific Research Applications
Phorate-oxon has several scientific research applications, including:
Mechanism of Action
Phorate-oxon exerts its toxic effects primarily through the inhibition of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system. The compound binds covalently to the active site of the enzyme, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the nerves, causing symptoms such as muscle twitching, respiratory distress, and, in severe cases, death .
Comparison with Similar Compounds
Phorate-oxon is similar to other organophosphorus compounds such as:
Parathion: Another organophosphate insecticide that also inhibits acetylcholinesterase but is less toxic than this compound.
Malathion: A widely used organophosphate insecticide with a lower toxicity profile compared to this compound.
Chlorpyrifos: An organophosphate insecticide with a similar mechanism of action but different chemical structure.
Uniqueness
This compound is unique due to its high toxicity and its ability to inhibit acetylcholinesterase more effectively than many other organophosphorus compounds. This makes it a potent insecticide but also a significant environmental and health hazard .
Properties
IUPAC Name |
1-diethoxyphosphorylsulfanylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O3PS/c1-4-7-12-11(8,9-5-2)10-6-3/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRUJVAQCWMXQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174028 | |
Record name | Diethyl S-n-propyl phosphorothiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20195-06-6 | |
Record name | Phosphorothioic acid, O,O-diethyl S-propyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20195-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl S-n-propyl phosphorothiolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020195066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl S-n-propyl phosphorothiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The title of the research paper mentions an "active impurity" affecting the study of Diethyl S-n-propyl phosphorothiolate's anticholinesterase ability. What is the significance of this finding?
A1: The presence of an active impurity in a chemical compound intended for research purposes poses a significant challenge. [] This is particularly crucial when investigating biological activity, such as the anticholinesterase ability of Diethyl S-n-propyl phosphorothiolate in this case. [] The impurity, possessing its own biological activity, can interfere with the accurate assessment of the compound's true potency and mechanism of action. [] This interference can lead to erroneous conclusions about the compound's efficacy and safety profile. [] Therefore, identifying and eliminating or characterizing such impurities is paramount for obtaining reliable and meaningful research outcomes. []
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